![molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4](/img/structure/B2361236.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Aplicaciones Científicas De Investigación
Synthesis of N-Boc-Protected Anilines
The compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various aniline derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Preparation of Tetrasubstituted Pyrroles
It serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocycles in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.
Cross-Coupling Reactions
This compound is involved in cross-coupling reactions with various aryl (Het) halides, using Cs2CO3 as a base in 1,4-dioxane . Such reactions are fundamental in creating complex molecules for materials science and pharmaceuticals.
Synthesis of Primary Amines
Di-tert-butyl (3-isopropylphenyl)iminodicarbonate is utilized as a reagent for the preparation of primary amines from alkyl halides . This method is an alternative to the Gabriel synthesis and is used for generating amines, which are key functional groups in many biologically active compounds.
Mitsunobu Reaction
The compound is also employed in the Mitsunobu reaction, which converts alcohols into amines . This reaction is widely used in the synthesis of pharmaceuticals and in the modification of natural products.
Fragment Synthesis for Tetrafibricin
It is used in the synthesis of C1-C20 and C21-C40 fragments of tetrafibricin , a compound that has potential therapeutic applications. This showcases the compound’s role in the synthesis of complex natural products.
Protective Group in Peptide Synthesis
As a Boc-protecting group, it is extensively used in peptide synthesis to protect the amine functionality during the coupling of amino acids . This is essential for the production of peptides and proteins with specific sequences and structures.
Material Science Applications
Lastly, the stability and reactivity of this compound make it suitable for material science applications, where it can be used to modify surfaces or create polymers with specific properties .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXBBLJUFZJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

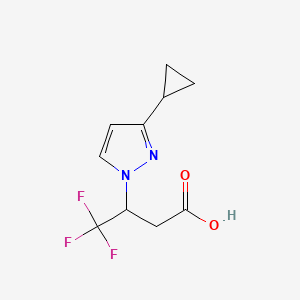
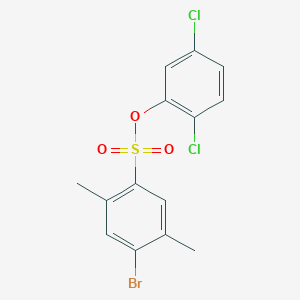
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)
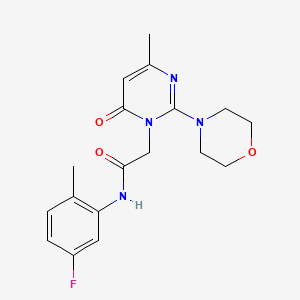

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)
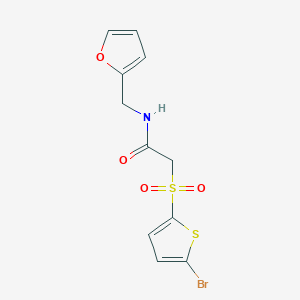
![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
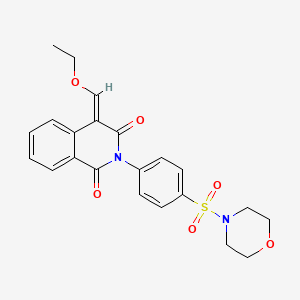
![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)